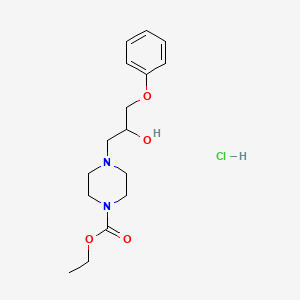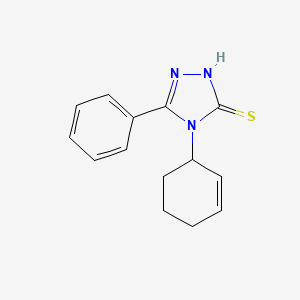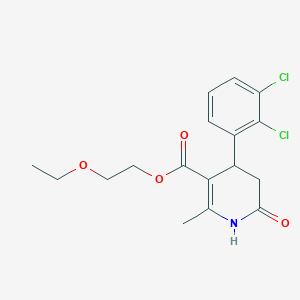
N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE
Descripción general
Descripción
N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene groups attached to a benzene ring, which is further substituted with nitro and carboxamide groups. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of carboxamide groups by reacting the nitrobenzene derivative with naphthylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and automated systems are employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The naphthalene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The carboxamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro and carboxamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The naphthalene groups may also facilitate π-π stacking interactions with aromatic residues in biological molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
N1,N3-BIS(NAPHTHALEN-1-YL)BENZENE-1,3-DICARBOXAMIDE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N1,N3-BIS(2-HYDROXYETHYL)-N1,N3-TETRAMETHYLPROPANE-1,3-DIAMINIUM DIBROMIDE: Features different substituents, leading to distinct physical and chemical properties.
Uniqueness
N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both nitro and carboxamide groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-N,3-N-dinaphthalen-1-yl-5-nitrobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O4/c32-27(29-25-13-5-9-18-7-1-3-11-23(18)25)20-15-21(17-22(16-20)31(34)35)28(33)30-26-14-6-10-19-8-2-4-12-24(19)26/h1-17H,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEGPTQYMGIQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methoxyphenyl)-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B3958522.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B3958526.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B3958536.png)


![ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate](/img/structure/B3958565.png)
![[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate](/img/structure/B3958566.png)
![2-[4-(3-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B3958587.png)
![N-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3958590.png)
![5-(4-fluorophenyl)-2-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3958598.png)
![2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3958608.png)

![3,5-DIMETHYL 1-[(OXOLAN-2-YL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3958618.png)

